

# A Head-to-Head Comparison of Commercial BNP and NT-proBNP Assays

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals engaged in cardiovascular research and diagnostics, the accurate measurement of natriuretic peptides—B-type Natriuretic Peptide (BNP) and its N-terminal prohormone, NT-proBNP—is critical. These biomarkers are essential for diagnosing heart failure (HF), assessing its severity, and prognosticating patient outcomes. While both peptides originate from the same precursor, proBNP, they possess distinct biochemical properties that influence assay design and clinical interpretation. This guide provides an objective comparison of commercially available assays for BNP and NT-proBNP, supported by performance data from head-to-head studies.

## **BNP vs. NT-proBNP: Key Differences**

BNP and NT-proBNP are released into circulation in equimolar amounts following the cleavage of proBNP by enzymes like furin and corin. However, their subsequent fates diverge significantly. BNP is a biologically active hormone with a short half-life of about 20 minutes, actively cleared from circulation through receptor binding and enzymatic degradation by neprilysin.[1] In contrast, NT-proBNP is biologically inactive, has a longer half-life of 60-120 minutes, and is cleared passively, primarily by the kidneys.[1]

These differences have practical implications for laboratory testing. The longer half-life of NT-proBNP results in higher and more stable plasma concentrations compared to BNP.[1] Consequently, absolute values of BNP and NT-proBNP are not interchangeable, and results are assay-dependent.[1] While both markers have comparable clinical utility in diagnosing and ruling out heart failure, their concentrations can be influenced differently by factors such as



renal impairment, where NT-proBNP levels tend to be more significantly elevated than BNP.[2]

#### **Performance Characteristics of Commercial Assays**

A variety of automated immunoassays are available for the quantitative measurement of BNP and NT-proBNP. While head-to-head studies generally conclude that the diagnostic performance of BNP and NT-proBNP assays is comparable, with similar areas under the receiver operating characteristic curve (AUC) for diagnosing heart failure, variations in analytical performance exist.[2][3][4]

#### **Analytical Precision**

The precision of an assay, typically expressed as the coefficient of variation (CV), is crucial for reliable monitoring of patient status. Studies have demonstrated that most commercial assays exhibit good precision with total CVs well below 10%.

Table 1: Comparison of Analytical Precision (Total Imprecision) for Various Natriuretic Peptide Assays



| Assay                            | Analyte       | Mean<br>Concentration | Total CV (%)           | Reference |
|----------------------------------|---------------|-----------------------|------------------------|-----------|
| Access 2<br>(Beckman<br>Coulter) | BNP           | 87.9 ng/L             | 4.1%                   | [5][6]    |
| ADVIA Centaur<br>(Siemens)       | BNP           | 44.5 ng/L             | 4.4%                   | [5][6]    |
| AxSYM (Abbott)                   | BNP           | 101.4 ng/L            | 5.5%                   | [5][6]    |
| ARCHITECT (Abbott)               | BNP           | 92-3500 ng/L          | 2.3 - 5.3%             | [7]       |
| E170 (Roche<br>Diagnostics)      | NT-proBNP     | 259.6 ng/L            | 0.8%                   | [5][6]    |
| Elecsys,<br>Centaur, Triage      | BNP/NT-proBNP | Not Specified         | < 10%                  | [2]       |
| Rapidpia (Point-<br>of-Care)     | BNP           | Not Specified         | 2.1% (between-<br>run) | [8]       |

#### **Method Comparison and Concordance**

Method comparison studies are essential to understand the agreement between different assays. While correlations are generally strong, systematic biases can exist. For instance, one study comparing three NT-proBNP assays found that the Atellica IM assay showed a positive bias compared to the Elecsys proBNP II assay, though their clinical performance was comparable.[4][9] Another evaluation showed varying slopes when comparing several automated BNP assays against the Triage meter BNP assay, indicating proportional differences in results.[5][6]

Table 2: Method Comparison of Automated BNP Assays vs. Triage Meter BNP



| Automated Assay               | Correlation (r) | Slope | Reference |
|-------------------------------|-----------------|-------|-----------|
| Access 2 (Beckman<br>Coulter) | 0.95            | 0.96  | [5][6]    |
| ADVIA Centaur<br>(Siemens)    | 0.92            | 0.77  | [5][6]    |
| AxSYM (Abbott)                | 0.94            | 1.13  | [5][6]    |

#### **Diagnostic Performance**

The ultimate measure of a clinical assay is its ability to accurately identify patients with a specific condition. For BNP and NT-proBNP, this is often assessed by ROC curve analysis to determine the AUC for diagnosing heart failure. Numerous studies have confirmed the high diagnostic accuracy of these biomarkers, with AUCs often approaching or exceeding 0.90.

Table 3: Diagnostic Performance of BNP and NT-proBNP Assays in Detecting Heart Failure or Cardiac Dysfunction



| Assay                          | Analyte   | AUC   | Optimal<br>Cut-off | Sensitivit<br>y | Specificit<br>y | Referenc<br>e |
|--------------------------------|-----------|-------|--------------------|-----------------|-----------------|---------------|
| Triage<br>(Biosite)            | BNP       | 0.78  | Not<br>Specified   | -               | -               | [2]           |
| Centaur<br>(Bayer/Sie<br>mens) | BNP       | 0.78  | 79 pg/mL           | >92%            | >93%            | [2]           |
| Elecsys<br>(Roche)             | NT-proBNP | 0.77  | 817 pg/mL          | >92%            | >93%            | [2]           |
| Access<br>(Beckman<br>Coulter) | BNP       | >0.96 | 116 pg/mL          | >92%            | >93%            |               |
| Atellica IM<br>(Siemens)       | NT-proBNP | 0.90  | Not<br>Specified   | -               | -               | [4]           |
| Alere<br>(Abbott)              | NT-proBNP | 0.87  | Not<br>Specified   | -               | -               | [4]           |

It is important to note that established rule-out thresholds, such as <100 ng/L for BNP and <300 ng/L for NT-proBNP, demonstrate high negative predictive value (>90%) for excluding acute heart failure across most commercially available assays.[1]

## Signaling Pathway and Experimental Workflow

To provide a deeper understanding of the biological context and the methodologies used to evaluate these assays, the following diagrams illustrate the BNP signaling pathway and a typical experimental workflow for assay comparison.





Click to download full resolution via product page

BNP processing, release, and signaling pathway.





Click to download full resolution via product page

Workflow for comparing commercial BNP assays.



### **Experimental Protocols**

The evaluation and comparison of commercial BNP and NT-proBNP assays typically follow a standardized protocol to ensure objectivity and reproducibility.

- 1. Study Population:
- A cohort of patients is prospectively enrolled, often from an emergency department setting, presenting with symptoms suggestive of heart failure, such as acute dyspnea.[2]
- A control group of healthy, asymptomatic individuals may also be included to establish reference intervals.[5]
- 2. Sample Collection and Handling:
- Whole blood samples are collected via venipuncture into tubes containing an anticoagulant, typically EDTA.[5]
- Plasma is separated by centrifugation within a specified timeframe to minimize pre-analytical variability.
- Samples are often aliquoted and stored frozen (e.g., at -70°C) until analysis to allow for batch testing and comparison across multiple platforms.
- 3. Immunoassay Analysis:
- Aliquots of each patient sample are analyzed for BNP or NT-proBNP concentration using the different commercial immunoassays being compared, according to each manufacturer's instructions.[9]
- Assays are performed on their respective automated platforms (e.g., Roche Elecsys, Abbott ARCHITECT, Siemens Atellica).
- 4. Clinical Diagnosis (Gold Standard):
- To assess diagnostic accuracy, a final diagnosis is independently determined for each patient by a panel of expert clinicians (e.g., two cardiologists).[2]



This adjudication is based on a comprehensive review of all available clinical data, including
patient history, physical examination, electrocardiography, chest X-ray, and
echocardiography. Crucially, the adjudicators are blinded to the results of the BNP/NTproBNP assays under investigation to avoid bias.[2]

#### 5. Statistical Analysis:

- Precision: Intra- and inter-assay precision is calculated by repeatedly measuring control samples at different concentrations to determine the coefficient of variation (CV%).[5][7]
- Method Comparison: The agreement between assays is evaluated using Passing-Bablok or Deming regression analysis and by calculating correlation coefficients (e.g., Pearson's or Spearman's). Bland-Altman plots are also used to visualize bias.[9]
- Diagnostic Accuracy: Receiver Operating Characteristic (ROC) curve analysis is performed
  to evaluate the ability of each assay to discriminate between patients with and without heart
  failure. The area under the curve (AUC) is calculated as a measure of overall diagnostic
  performance.[2][4] Optimal cut-off values are determined to calculate sensitivity, specificity,
  positive predictive value (PPV), and negative predictive value (NPV).

#### Conclusion

Both BNP and NT-proBNP are powerful, well-established biomarkers for the management of heart failure. Head-to-head comparisons demonstrate that while absolute concentrations are not interchangeable, the leading commercial assays for both peptides offer comparable and excellent clinical performance for diagnosing or excluding heart failure.[3] The choice between assays may depend on institutional factors such as existing laboratory instrumentation, turnaround time requirements, and cost. For researchers, it is critical to be aware of the specific assay used in a study, as reference ranges and cut-off values can differ, and to consistently use the same assay when monitoring trends over time.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Processing of pro-B-type natriuretic peptide: furin and corin as candidate convertases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Processing of pro-brain natriuretic peptide is suppressed by O-glycosylation in the region close to the cleavage site PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Commercial BNP and NT-proBNP Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163924#head-to-head-comparison-of-different-commercial-bnp-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com